molecular formula C27H26N2O6 B5480026 (4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5480026
M. Wt: 474.5 g/mol
InChI Key: DOGCMGJTRSYSOU-HAVVHWLPSA-N
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Description

(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with ethoxy and methoxy groups, as well as a benzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, including the formation of the pyrazolidine-3,5-dione core and subsequent substitution reactions to introduce the ethoxy and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4E)-4-[[3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-3-33-25-18-19(17-23-26(30)28-29(27(23)31)20-7-5-4-6-8-20)9-14-24(25)35-16-15-34-22-12-10-21(32-2)11-13-22/h4-14,17-18H,3,15-16H2,1-2H3,(H,28,30)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGCMGJTRSYSOU-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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